molecular formula C7H4BrF2N3 B12067583 6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyrazine

6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyrazine

Cat. No.: B12067583
M. Wt: 248.03 g/mol
InChI Key: LOSNNVPPIIFTNM-UHFFFAOYSA-N
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Description

6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyrazine is a heterocyclic compound that features a fused imidazo-pyrazine ring system. This compound is of significant interest in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-3-(difluoromethyl)pyridine with suitable reagents to form the imidazo[1,2-A]pyrazine core. The reaction conditions often involve the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry techniques and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the ring.

    Cyclization Reactions: Further cyclization can occur to form more complex fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases or other enzymes involved in cell signaling pathways, thereby modulating cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-(difluoromethyl)imidazo[1,2-a]pyridine
  • 6-Bromo-3-(difluoromethyl)imidazo[1,2-a]pyrimidine
  • 6-Bromo-3-(difluoromethyl)imidazo[1,2-a]pyrazole

Uniqueness

6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyrazine is unique due to its specific substitution pattern and the presence of both bromine and difluoromethyl groups. These features confer distinct electronic and steric properties, making it a valuable scaffold for the development of novel compounds with potentially enhanced biological activities .

Properties

Molecular Formula

C7H4BrF2N3

Molecular Weight

248.03 g/mol

IUPAC Name

6-bromo-3-(difluoromethyl)imidazo[1,2-a]pyrazine

InChI

InChI=1S/C7H4BrF2N3/c8-5-3-13-4(7(9)10)1-12-6(13)2-11-5/h1-3,7H

InChI Key

LOSNNVPPIIFTNM-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C=C(N=CC2=N1)Br)C(F)F

Origin of Product

United States

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